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Introduction

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery
of small molecule ligands for a wide range of biological targets. This technology enables the
synthesis and screening of vast chemical libraries, often containing billions of unique
compounds, in a single experiment. The application of DEL technology to the discovery of
covalent inhibitors represents a significant advancement in drug discovery. Covalent inhibitors,
which form a stable, long-lasting bond with their target protein, can offer advantages in terms of
potency, duration of action, and the ability to target challenging proteins that have shallow
binding pockets.

These application notes provide a comprehensive overview and detailed protocols for the use
of DEL technology in the screening and identification of covalent inhibitors. The content is
designed to guide researchers, scientists, and drug development professionals through the
entire workflow, from the design and synthesis of covalent DELSs to the validation of identified
hits.

Core Concepts

Covalent DEL screening leverages the fundamental principles of both DEL technology and
covalent inhibition. Each small molecule in the library is tagged with a unique DNA barcode that
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encodes its chemical structure. The library is then incubated with the target protein, allowing for
both non-covalent binding and subsequent covalent bond formation between the small
molecule and a reactive amino acid residue on the protein surface. Through a series of
selection and washing steps, non-binding and weakly-binding molecules are removed,
enriching for those that have formed a covalent adduct with the target. The DNA barcodes of
the enriched molecules are then amplified and sequenced to identify the chemical structures of
the potent covalent binders.

A key feature of covalent DELSs is the incorporation of an electrophilic "warhead" into the small
molecule structure. This warhead is designed to react with a nucleophilic amino acid residue,
most commonly a cysteine, but also lysines, serines, or threonines, within the protein's binding
site. The design of the warhead is critical to balance reactivity and selectivity, ensuring that it
preferentially reacts with the target protein over other biomolecules.

Data Presentation: Covalent Inhibitors of Bruton's
Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of B-cell

malignancies and autoimmune diseases. The discovery of covalent BTK inhibitors has been a
significant focus of drug discovery efforts. The following table summarizes quantitative data for
representative covalent BTK inhibitors identified through various screening methods, including

DEL technology.
Compound Method of k_inact/K_i
. Target IC50 (nM) Reference

Name Discovery (M—*s—?)

Ibrutinib HTS BTK 0.5 9.4 x 106 [1]

Acalabrutinib HTS BTK 3 2.2 x 10° [2]

o Rational
Zanubrutinib ] BTK <1 1.7 x 107 [3]
Design

DEL-derived

Hit 1 Covalent DEL  BTK 16 Not Reported  [4]
[

DEL-derived

Hit 2 Covalent DEL  BTK 27 1.8 x 10° [5]
i
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Data Presentation: Covalent Inhibitors of KRAS
G12C

The KRAS oncogene, particularly the G12C mutant, has been a notoriously difficult target in
cancer therapy. The development of covalent inhibitors that specifically target the mutant
cysteine residue has been a major breakthrough. DEL technology has been successfully
applied to identify novel covalent inhibitors of KRAS G12C.[6][7] The table below presents
quantitative data for some of these inhibitors.

Method .
k_inact/K
Compoun of p-ERK CTG IC50 . Referenc
) Target _
dID Discover IC50 (M)  (pM)
(M~*s™)
y
Sotorasib KRAS
HTS 0.019 0.019 1.2x10° [8]
(AMG 510) Gl2C
Adagrasib Structure-
KRAS
(MRTX849  Based 0.005 0.008 3.4x10° [8]
, Gl2C
) Design
DEL-
) ) Covalent KRAS Not
derived Hit 0.051 0.023 [7]
A DEL Gil2C Reported
DEL-
) ) Covalent KRAS Not
derived Hit 0.120 0.085 [9]
B DEL G12C Reported

Experimental Protocols
Protocol 1: On-DNA Synthesis of an Acrylamide-
Modified Covalent DEL

This protocol outlines the general steps for the on-DNA synthesis of a DEL incorporating an
acrylamide warhead. This process involves a split-and-pool strategy to generate a highly
diverse library.
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Materials:

* DNA headpiece with a primary amine functional group
 Building blocks with carboxylic acid functionality

» DNA ligase and corresponding buffer

» Unigue DNA tags for each building block

e Acryloyl chloride

e Solid-phase synthesis resin (e.g., controlled pore glass)

o Standard reagents for solid-phase DNA and peptide synthesis (e.g., coupling reagents,
deprotection solutions)

Purification reagents (e.g., polyacrylamide gel electrophoresis (PAGE) reagents)[3][10]
Procedure:
e Immobilization: The DNA headpiece is immobilized on a solid support.

e Split-and-Pool Synthesis (Cycle 1):

[e]

The resin is split into multiple equal portions.

[e]

To each portion, a unique carboxylic acid building block is coupled to the primary amine of
the DNA headpiece using standard amide coupling chemistry.

[e]

After the coupling reaction, a unique DNA tag corresponding to the added building block is
ligated to the DNA headpiece.

[e]

All portions are pooled together.
e Split-and-Pool Synthesis (Subsequent Cycles):

o Repeat the split-and-pool process for the desired number of cycles, introducing new
building blocks and corresponding DNA tags at each step to build chemical diversity.
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e Acrylamide Warhead Installation:

o After the final cycle of building block addition, the terminal protecting group (e.g., Fmoc on
an amino-functionalized building block) is removed.

o The exposed amine is reacted with acryloyl chloride in a suitable organic solvent to install
the acrylamide warhead.

o Cleavage and Purification:
o The completed DEL is cleaved from the solid support.

o The library is purified using methods such as PAGE to remove any truncated sequences
or synthesis impurities.[11][12]

Protocol 2: Covalent DEL Affinity Selection Against a
Target Protein

This protocol describes a typical affinity selection workflow to enrich for covalent binders from a
DEL.

Materials:

» Purified target protein (e.g., BTK, KRAS G12C) with an affinity tag (e.g., His-tag)
« Affinity matrix (e.g., Ni-NTA magnetic beads)

e Covalent DEL pool

o Selection buffer (e.g., PBS with 0.05% Tween-20)

e Wash buffer (e.g., high salt buffer, denaturing wash buffer)

 PCR reagents

» Next-generation sequencing (NGS) platform

Procedure:
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» Target Immobilization: The tagged target protein is immobilized on the affinity matrix.

¢ Incubation: The covalent DEL is incubated with the immobilized target protein in the selection
buffer for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room
temperature) to allow for both binding and covalent reaction.

» Washing (Non-stringent): The unbound and weakly bound library members are removed by
washing the matrix with selection buffer.

» Washing (Stringent): To enrich for covalent binders, a series of stringent washes are
performed. This can include high salt concentrations or denaturants (e.g., urea, guanidinium
chloride) to disrupt non-covalent interactions.

o Elution (Optional for non-covalent binders): In a typical DEL screen for reversible binders, a
heat or chemical elution step would be performed. For covalent screens, this step is often
omitted as the binders are permanently attached.

e On-bead PCR: The DNA barcodes of the covalently bound library members are directly
amplified by PCR while still attached to the beads.

e NGS and Data Analysis: The amplified DNA is sequenced using an NGS platform. The
seguence data is then analyzed to identify the enriched DNA tags, which correspond to the
chemical structures of the potential covalent inhibitors.

Protocol 3: Off-DNA Resynthesis and Purification of a
Hit Compound

Once a hit is identified from the DEL screen, it must be resynthesized without the DNA tag for
further characterization.[13]

Materials:
 Starting materials and reagents for multi-step organic synthesis
» Standard laboratory glassware and equipment

o Purification systems (e.qg., flash chromatography, HPLC)
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Analytical instruments for characterization (e.g., NMR, LC-MS)

Procedure:

Synthetic Route Design: Based on the structure of the hit compound identified from the DEL
screen, a synthetic route is designed.

Synthesis: The compound is synthesized following standard organic chemistry procedures.
This typically involves multiple steps of reaction, work-up, and purification of intermediates.

Purification: The final compound is purified to a high degree of purity (>95%) using
techniques such as flash column chromatography or preparative HPLC.

Characterization: The identity and purity of the synthesized compound are confirmed using
analytical techniques such as *H NMR, 3C NMR, and high-resolution mass spectrometry
(HRMS).

Protocol 4: Validation of Covalent Binding by Intact
Protein Mass Spectrometry

Intact protein mass spectrometry is a direct method to confirm the formation of a covalent
adduct between the inhibitor and the target protein.[14][15][16]

Materials:

Purified target protein

Resynthesized covalent inhibitor

Incubation buffer (e.g., PBS)

LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution
mass analyzer (e.g., Q-TOF or Orbitrap)

Desalting column

Procedure:
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 Incubation: The target protein is incubated with an excess of the covalent inhibitor in the
incubation buffer for a sufficient time to allow for covalent bond formation. A control sample
with the protein and vehicle (e.g., DMSO) is prepared in parallel.

o Sample Preparation: The reaction mixture is desalted using a reverse-phase C4 ZipTip or a
desalting column to remove non-volatile salts and excess inhibitor.

e LC-MS Analysis:
o The desalted sample is injected into the LC-MS system.

o The protein is separated from any remaining small molecules on a reverse-phase column
(e.g., C4) with a suitable gradient of acetonitrile in water with 0.1% formic acid.

o The eluting protein is ionized by ESI and the mass-to-charge ratio (m/z) of the intact
protein is measured by the mass analyzer.

o Data Analysis: The mass spectrum of the inhibitor-treated protein is compared to the
spectrum of the control protein. A mass shift corresponding to the molecular weight of the
inhibitor confirms the formation of a 1:1 covalent adduct. Deconvolution software is used to
determine the precise mass of the intact protein and the protein-inhibitor complex.

Protocol 5: Determination of k_inact/K_i Using a
Continuous Enzyme Activity Assay

The potency of an irreversible covalent inhibitor is best described by the second-order rate
constant, k_inact/K_i, which reflects both the binding affinity (K_i) and the rate of covalent bond
formation (k_inact).[17][18][19][20][21]

Materials:
» Purified active enzyme (target protein)
e Substrate for the enzyme that produces a continuous signal (e.g., a fluorogenic substrate)

o Resynthesized covalent inhibitor at various concentrations
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o Assay buffer
o Plate reader capable of kinetic measurements (fluorescence or absorbance)
Procedure:

o Assay Setup: In a multi-well plate, set up reactions containing the enzyme, assay buffer, and
a range of concentrations of the covalent inhibitor. Include a control with no inhibitor.

e Pre-incubation (optional but recommended): Pre-incubate the enzyme and inhibitor for
various time points to allow for time-dependent inactivation.

o Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

o Kinetic Reading: Immediately begin monitoring the change in signal (e.g., fluorescence) over
time using the plate reader.

o Data Analysis:

o

For each inhibitor concentration, determine the initial reaction velocity (v_li).

o Plot the natural logarithm of the percent activity remaining (v_i/v_0, where v_0 is the
velocity without inhibitor) against the pre-incubation time. The slope of this line gives the
observed rate of inactivation (k_obs).

o Plot the k_obs values against the inhibitor concentration.

o Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine
k_inact and K_i. The initial slope of this plot provides the k_inact/K_i value.

Mandatory Visualizations
Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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